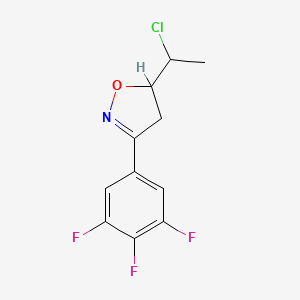
5-(1-Chloroethyl)-3-(3,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Chloroethyl)-3-(3,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. This compound is synthesized through a complex process that involves several steps and has been shown to possess unique biochemical and physiological properties that make it attractive for further investigation.
Applications De Recherche Scientifique
Antifungal Applications
Research on triazole derivatives highlights their potential as antifungal agents. The study of pharmacologically relevant properties of a triazole class compound revealed poor solubility in buffer solutions and better solubility in alcohols, suggesting its application in biologically relevant solvents for antifungal purposes (Volkova, Levshin, & Perlovich, 2020).
Structural and Spectroscopic Analysis
Another study reported the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, focusing on their π-hole tetrel bonding interactions. This detailed analysis can aid in the understanding of molecular interactions and the design of new compounds with specific properties (Ahmed et al., 2020).
Corrosion Inhibition
A novel triazole derivative has been studied for its efficiency in inhibiting corrosion of mild steel in acidic media. This highlights the potential application of 5-(1-Chloroethyl)-3-(3,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole in corrosion protection, given the similarity in chemical structure (Lagrenée et al., 2002).
Synthetic Applications
The reactivity of halomethyl-4,5-diaryloxazoles for synthetic elaboration highlights the utility of such compounds in preparing a wide range of derivatives through substitution reactions. This indicates the potential of this compound as a versatile scaffold for chemical synthesis (Patil & Luzzio, 2016).
Propriétés
IUPAC Name |
5-(1-chloroethyl)-3-(3,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO/c1-5(12)10-4-9(16-17-10)6-2-7(13)11(15)8(14)3-6/h2-3,5,10H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOZZQBFDDEGOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=NO1)C2=CC(=C(C(=C2)F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


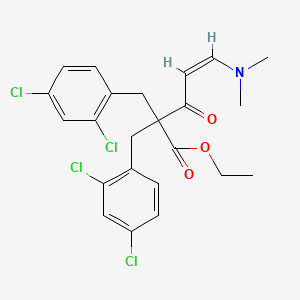
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2918038.png)
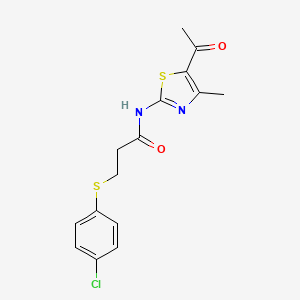


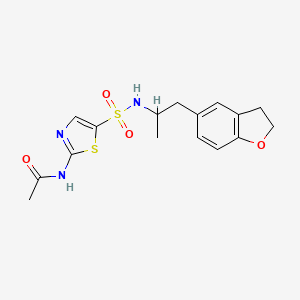
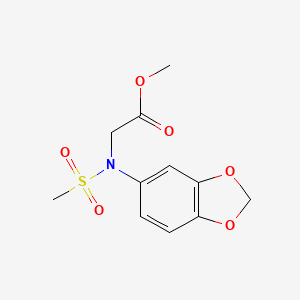
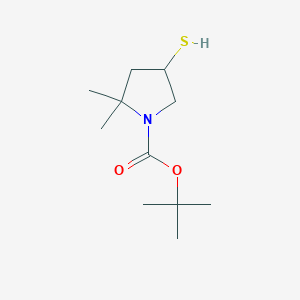
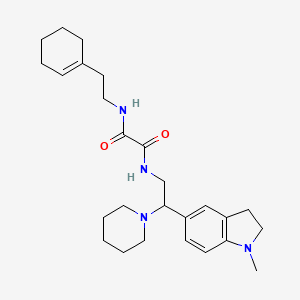
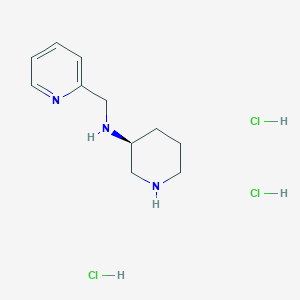
![2-(6-Chloropyridin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2918052.png)
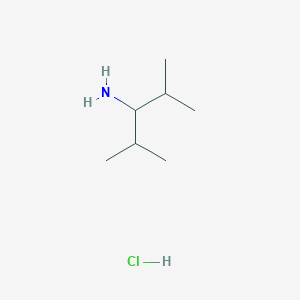
![[6-(Cyclohexyloxy)pyridin-3-yl]methanamine](/img/structure/B2918055.png)